molecular formula C18H20N2O3S B2839555 Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 27285-12-7

Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2839555
CAS No.: 27285-12-7
M. Wt: 344.43
InChI Key: SDMHYSNLXAEIDF-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring an ethyl ester group at position 3 and a phenylcarbamoyl-substituted amino group at position 2 (Fig. 1). The phenylcarbamoyl group contributes to hydrogen-bonding interactions and modulates lipophilicity, which influences bioavailability and target binding .

Properties

IUPAC Name

ethyl 2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-17(21)15-13-10-6-7-11-14(13)24-16(15)20-18(22)19-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMHYSNLXAEIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The tetrahydrobenzothiophene core allows for diverse substitutions at positions 2 and 3. Key analogues and their properties are summarized in Table 1.

Table 1. Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives

Compound Name (CAS No.) Substituent at Position 2 Molecular Weight Key Properties/Applications Reference
Ethyl 2-[(phenylcarbamoyl)amino]-... (Target) Phenylcarbamoyl 358.43 g/mol Hydrogen-bonding capability; antimicrobial
Ethyl 2-benzamido-... (119234-47-8) Benzamido 343.42 g/mol Intermediate for dyes/pharmaceuticals
Ethyl 2-(pyridine-4-carboxamido)-... (N/A) Pyridine-4-carboxamido 358.43 g/mol Enhanced metal chelation; antibacterial
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-... (860788-09-6) 4-Chlorophenylcarbamoyl 392.87 g/mol Increased lipophilicity; improved metabolic stability
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-... (N/A) 3,4-Dimethoxybenzoyl 415.46 g/mol Electron-donating groups; solubility modulation
Ethyl 2-{[(2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}... (325479-15-0) Trichloroethyl-methoxybenzoyl 570.35 g/mol Steric hindrance; potential antiviral activity

Crystallographic and Structural Insights

  • Planarity and Hydrogen Bonding : The tetrahydrobenzothiophene core and substituents influence molecular planarity. For example, the dihedral angle between the benzothiophene and phenyl rings in the benzamido derivative is 8.13°, promoting intramolecular N–H⋯O hydrogen bonds (S(6) motif) . Similar motifs stabilize the phenylcarbamoyl analogue .
  • Disorder in Crystal Packing : Methyl groups in the cyclohexene ring of ethyl 2-benzamido-... exhibit positional disorder, which is absent in the more rigid phenylcarbamoyl derivative .

Biological Activity

Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a tetrahydro structure that includes an ethyl ester group and a phenylcarbamoyl moiety. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 342.45 g/mol. The unique arrangement of functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: Studies have shown that the compound can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7 cells). The IC50 values for inducing cell death have been reported between 23.2 μM and 49.9 μM, demonstrating its potential as an anticancer agent .
  • Antimicrobial Effects: Similar compounds within the same class have shown antimicrobial properties, suggesting that this compound may also possess such activities.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Induction of Apoptosis: The compound has been shown to significantly reduce cell viability in MCF-7 cells by promoting both early and late apoptosis. Flow cytometry analyses indicated a marked increase in apoptotic cells following treatment .
  • Cell Cycle Arrest: Treatment with the compound resulted in G2/M phase cell cycle arrest, indicating its potential to interfere with cancer cell proliferation by disrupting normal cell cycle progression .
  • In Vivo Efficacy: In animal models, the compound demonstrated significant antitumor effects, leading to a reduction in tumor weight compared to controls. This suggests promising therapeutic potential for further development .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
N,N-Diethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideSimilar thiophene core; diethyl substitutionAntimicrobial activity
2-Fluorophenyl carbamate derivativeContains fluorinated phenyl groupAnticancer potential
Ethyl 2-amino-4-phenythiophene carboxylateThiophene ring with different substituentsAntibacterial activity

The distinct combination of functional groups in this compound enhances its biological profile compared to these derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies: A study evaluated the cytotoxic effects on MCF-7 cells and reported significant apoptosis induction with an IC50 value of approximately 23.2 μM. The results indicated a substantial increase in both early and late apoptotic populations compared to untreated controls .
  • In Vivo Studies: Research involving tumor-bearing mice demonstrated that treatment with the compound led to a notable decrease in tumor mass compared to controls and standard chemotherapy agents like 5-FU .
  • Pharmacological Evaluation: Preliminary evaluations suggest that the compound may also exhibit anti-inflammatory and analgesic properties based on its structural characteristics and interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a benzothiophene precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) with phenylcarbamoyl chloride under reflux in anhydrous chloroform. Catalysts like triethylamine may enhance nucleophilic substitution efficiency. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the product .
  • Key Variables : Solvent choice (polar aprotic vs. chlorinated solvents), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants directly impact side-product formation. For example, excess phenylcarbamoyl chloride may lead to di-substitution byproducts.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL-97) is widely used for structure refinement, particularly for resolving disordered moieties (e.g., cyclohexene ring methylene groups). Hydrogen-bonding networks (e.g., intramolecular N–H⋯O motifs) are analyzed using ORTEP-3 or WinGX for graphical representation .
  • Example Data : In related benzothiophene derivatives, dihedral angles between the thiophene ring and phenylcarbamoyl groups range from 8–10°, influencing molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : 1H^1H and 13C^13C NMR identify functional groups (e.g., NH protons at δ 5.98 ppm, ester carbonyls at δ 166.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 403.12 for C19_{19}H21_{21}N2_2O3_3S).
  • IR : Peaks at 1700–1750 cm1^{-1} confirm ester and carbamoyl C=O stretches .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and hydrogen-bonding propensities. For example, the carbamoyl group’s NH is a strong hydrogen-bond donor, validated by SC-XRD data .
  • Application : Simulations guide synthetic modifications (e.g., substituting phenyl with electron-withdrawing groups to enhance electrophilicity).

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Study : If in vitro enzyme inhibition conflicts with cellular assays, consider:

  • Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity.
  • Metabolic Stability : Evaluate microsomal degradation (e.g., human liver microsomes) to identify rapid metabolism of the ester group.
  • Off-Target Effects : Perform kinome-wide profiling to rule out non-specific kinase inhibition .

Q. How are reaction pathways optimized for large-scale synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the ester group).
  • Catalyst Screening : Immobilized lipases or transition-metal catalysts enhance regioselectivity. For example, Pd/C may suppress aryl halide coupling byproducts .
    • Scale-Up Challenges : Pilot batches often face reduced yields due to solvent evaporation inefficiencies; switch from chloroform to greener solvents (e.g., cyclopentyl methyl ether).

Data Contradiction Analysis

Q. Why might crystallographic data show disorder in the cyclohexene ring, and how is this resolved?

  • Analysis : Dynamic disorder arises from flexible cyclohexene conformers. Refinement in SHELXL-97 with anisotropic displacement parameters (ADPs) and split-site occupancy (e.g., 0.64:0.36 ratio) resolves electron density ambiguities. EADP constraints ensure physically meaningful thermal motion models .
  • Validation : Compare refined ADPs with similar structures (e.g., ethyl 2-acetylamino derivatives) to confirm disorder is intrinsic, not an artifact .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map reaction parameters (temperature, solvent, catalyst) against purity/yield .
  • Crystallography : Pair SC-XRD with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯O vs. π-π contacts) .
  • Biological Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to complement enzymatic IC50_{50} data .

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